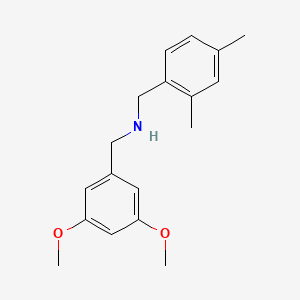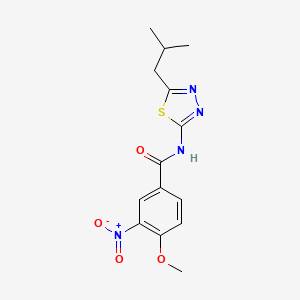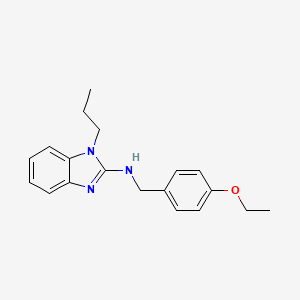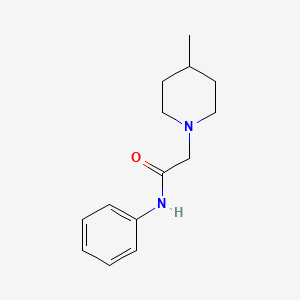
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DIA, is a synthetic compound that belongs to the family of indole derivatives. DIA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been found to interact with certain receptors, such as the cannabinoid receptor CB1, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in terms of its potential applications in various fields of research. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One of the potential applications of this compound is in the development of novel anti-inflammatory and neuroprotective drugs. Additionally, this compound may be used as a lead compound for the synthesis of new indole derivatives with improved biological activities. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways and receptors.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of this compound involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine. This compound has been extensively studied for its potential applications in medicinal chemistry and drug development, and it has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound may also be used as a lead compound for the development of new drugs with improved biological activities. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The purity of the product can be improved by recrystallization from methanol.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)18(10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLGZDEKRBTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)





methanone](/img/structure/B5810125.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

